molecular formula C17H13NO6S2 B2544813 2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 881484-69-1

2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No. B2544813
CAS RN: 881484-69-1
M. Wt: 391.41
InChI Key: WMAAEQAZPQEDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a useful research compound. Its molecular formula is C17H13NO6S2 and its molecular weight is 391.41. The purity is usually 95%.
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Scientific Research Applications

Bioactive Phenyl Ether Derivatives from Marine-Derived Fungus

Research has shown that phenyl ether derivatives isolated from marine-derived fungi exhibit strong antioxidant activities. These compounds, structurally related through the presence of methoxycarbonyl groups and benzoic acid derivatives, have demonstrated potential in antioxidant applications, suggesting that compounds like the one could also have similar bioactive properties (Lan-lan Xu et al., 2017).

Fast Derivatization and GC Analysis of Phenolic Acids

Phenolic acids, including benzoic and its derivatives, can be converted to derivatives amenable to gas chromatography (GC) analysis through fast derivatization processes. This application is crucial for analytical chemistry, where precise measurement and identification of compounds are required. The ability to rapidly convert such compounds to their derivatives for analysis underscores their importance in research settings (P. Hušek, 1992).

Electrophilic Substitution in Heterocyclic Systems

Studies on electrophilic substitution reactions, particularly those involving methoxycarbonyl derivatives of thiophen, highlight the chemical reactivity of such compounds. Understanding these reactions is vital for synthetic chemistry, where these processes are foundational for creating new molecules for various applications, from pharmaceuticals to materials science (P. Linda & G. Marino, 1968).

Novel Routes for Synthesis of Complex Molecules

Research into the synthesis of complex molecules, such as benzo[b]thiepins, through cycloaddition reactions involving methoxycarbonyl groups, demonstrates the potential for creating new compounds with significant applications. These synthetic pathways are crucial for developing new drugs, materials, and chemical probes (D. Reinhoudt & C. G. Kouwenhoven, 1974).

Mechanism of Action

properties

IUPAC Name

2-[1-(3-methoxycarbonylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6S2/c1-24-17(23)10-6-7-25-15(10)18-13(19)8-12(14(18)20)26-11-5-3-2-4-9(11)16(21)22/h2-7,12H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAAEQAZPQEDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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